Carbenicillin disodium
Carbenicillin disodium
Carbenicillin disodium is an organic sodium salt. It contains a carbenicillin(2-).
Carbenicillin Disodium is the disodium salt form of carbenicillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Carbenicillin acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.
Broad-spectrum semisynthetic penicillin derivative used parenterally. It is susceptible to gastric juice and penicillinase and may damage platelet function.
Carbenicillin Disodium is the disodium salt form of carbenicillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Carbenicillin acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.
Broad-spectrum semisynthetic penicillin derivative used parenterally. It is susceptible to gastric juice and penicillinase and may damage platelet function.
Brand Name:
Vulcanchem
CAS No.:
4800-94-6
VCID:
VC20746138
InChI:
InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1
SMILES:
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Molecular Formula:
C17H16N2Na2O6S
Molecular Weight:
422.4 g/mol
Carbenicillin disodium
CAS No.: 4800-94-6
VCID: VC20746138
Molecular Formula: C17H16N2Na2O6S
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Carbenicillin disodium is an organic sodium salt. It contains a carbenicillin(2-). Carbenicillin Disodium is the disodium salt form of carbenicillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Carbenicillin acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis. Broad-spectrum semisynthetic penicillin derivative used parenterally. It is susceptible to gastric juice and penicillinase and may damage platelet function. |
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CAS No. | 4800-94-6 |
Product Name | Carbenicillin disodium |
Molecular Formula | C17H16N2Na2O6S |
Molecular Weight | 422.4 g/mol |
IUPAC Name | disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 |
Standard InChIKey | RTYJTGSCYUUYAL-YCAHSCEMSA-L |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Related CAS | 4697-36-3 (Parent) |
Solubility | >63.4 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms | carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |
Reference | Guzmán, Flavio, MD. /Beta Lactams Antibiotics (penicillins and Cephalosporins) Mechanism of Action.” Medical Pharmacology. Pharmacology Corner, 29 Nov. 2008. Web. 21 Aug. 2012.Pitout JD, Sanders CC, Sanders WE Jr. Antimicrobial resistance with focus on beta-lactam resistance in gram-negative bacilli. Am J Med 1997; 103:51.E. Bourhis, S. G. Hymowitz and A. G. Cochran 2007. The mitotic regulator Survivin binds as a monomer to its functional interactor BorealinMatsuda N., Isuzugawa K., Gao M., Takshina T. and Nishimura, K. Development of Agrobacterium-mediated transformation system in pear cultivars with low-regeneration Frequency. Hortscience, Vol. 39(4), July 2004 |
PubChem Compound | 20933 |
Last Modified | Sep 13 2023 |
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